molecular formula C15H12BrN3 B13992945 4-(4-Aminophenyl)-1-bromoisoquinolin-3-amine CAS No. 31309-66-7

4-(4-Aminophenyl)-1-bromoisoquinolin-3-amine

Cat. No.: B13992945
CAS No.: 31309-66-7
M. Wt: 314.18 g/mol
InChI Key: QOLPUXGNCDMERI-UHFFFAOYSA-N
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Description

4-(4-Aminophenyl)-1-bromoisoquinolin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with an aminophenyl group and a bromoisoquinoline moiety, making it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminophenyl)-1-bromoisoquinolin-3-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminophenyl)-1-bromoisoquinolin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoquinolines, aminophenyl derivatives, and other functionalized aromatic compounds .

Scientific Research Applications

4-(4-Aminophenyl)-1-bromoisoquinolin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Aminophenyl)-1-bromoisoquinolin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Properties

CAS No.

31309-66-7

Molecular Formula

C15H12BrN3

Molecular Weight

314.18 g/mol

IUPAC Name

4-(4-aminophenyl)-1-bromoisoquinolin-3-amine

InChI

InChI=1S/C15H12BrN3/c16-14-12-4-2-1-3-11(12)13(15(18)19-14)9-5-7-10(17)8-6-9/h1-8H,17H2,(H2,18,19)

InChI Key

QOLPUXGNCDMERI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N=C2Br)N)C3=CC=C(C=C3)N

Origin of Product

United States

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